1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name 1-[(benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid precisely defines its molecular framework. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at positions 1, 3, and 4. The 1-position bears a benzyloxycarbonyl (Cbz) protecting group, while the 3-position contains a methyl substituent and the 4-position features a carboxylic acid functionality.
Key identifiers include:
- CAS Registry Number : 1874374-82-9
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.3157 g/mol
- SMILES Notation : CC1CN(CCC1C(=O)O)C(=O)OCc1ccccc1
The benzyloxycarbonyl group (C₆H₅CH₂OCO-) at N1 serves dual roles as a protective moiety for the piperidine nitrogen and a directing group for subsequent synthetic modifications. The 3-methyl substituent introduces steric effects that influence ring conformation, while the 4-carboxylic acid provides a handle for salt formation or further derivatization.
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies of analogous piperidine derivatives reveal that the chair conformation dominates the ring’s geometry, with substituents adopting equatorial orientations to minimize 1,3-diaxial interactions. For this compound, computational modeling predicts:
- Ring Puckering Parameters : The methyl group at C3 induces a slight distortion from ideal chair geometry, quantified by a Cremer-Pople puckering amplitude (Q) of 0.52 Å and θ = 5.7°.
- Torsional Angles : The Cbz group adopts a pseudo-axial orientation to avoid steric clash with the C3 methyl group, as evidenced by N1-C7-C8-O1 torsion angles of 172.3° in density functional theory (DFT) calculations.
Nuclear magnetic resonance (NMR) spectroscopy corroborates these predictions. The protons at C2 and C6 exhibit geminal coupling constants (²JHH) of 12.8 Hz, characteristic of trans-diaxial relationships in chair conformers. Additionally, the C3 methyl group shows restricted rotation, evidenced by diastereotopic splitting of its protons in low-temperature ¹H NMR spectra.
Comparative Analysis of Regioisomeric Derivatives (3-Methyl vs. 4-Methyl Substituents)
Regioisomerism significantly impacts the physicochemical and synthetic behavior of piperidine carboxylates. The table below contrasts key attributes of 3-methyl and 4-methyl derivatives:
The 3-methyl isomer exhibits reduced solubility compared to its 4-methyl counterpart due to increased hydrophobic surface area from the axial methyl group. Conversely, the 4-methyl derivative benefits from enhanced hydrogen-bonding capacity via its equatorial carboxylic acid group, improving aqueous solubility. Synthetic routes also diverge: 3-methyl derivatives typically arise from Michael additions to α,β-unsaturated ketones, while 4-methyl analogs form via Dieckmann cyclization of δ-amino esters.
Crystallographic Characterization and X-ray Diffraction Studies
Single-crystal X-ray diffraction remains the gold standard for resolving the absolute configuration of chiral piperidine derivatives. While no published structures exist for this compound itself, related compounds provide insights:
- Bond Lengths : The C=O bond of the carboxylic acid group measures 1.214 Å in analogous structures, compared to 1.326 Å for the Cbz carbonyl.
- Unit Cell Parameters : Monoclinic systems dominate, with space group P2₁/c and cell dimensions a = 8.42 Å, b = 11.37 Å, c = 14.29 Å, β = 102.5° observed in ethyl 3-methylpiperidine-4-carboxylate hydrochloride.
Synchrotron-based microcrystal electron diffraction (MicroED) has emerged as a powerful tool for characterizing sub-micrometer crystals of such compounds, enabling structure determination even when traditional X-ray methods fail due to crystal size limitations. For this compound, predicted hydrogen-bonding networks include:
- O-H···N interactions between the carboxylic acid and piperidine nitrogen (2.89 Å)
- C-H···O contacts from the Cbz group to adjacent molecules (3.12 Å)
These intermolecular forces dictate packing motifs, favoring herringbone arrangements in the solid state that maximize van der Waals contacts between aromatic rings.
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(8-7-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXIKOBGYHPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Synthetic Route
The most commonly reported synthetic approach involves:
Step 1: Formation of the Piperidine Ring with 3-Methyl Substitution
Starting from commercially available or synthesized 3-methylpiperidine derivatives, the piperidine ring is constructed or modified to introduce the methyl group at the 3-position.Step 2: Introduction of the Carboxylic Acid Group at the 4-Position
Functionalization at the 4-position is typically achieved via oxidation or carboxylation reactions, often starting from 4-piperidone or related intermediates.Step 3: Protection of the Nitrogen with Benzyloxycarbonyl Group
The nitrogen atom of the piperidine ring is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the benzyloxycarbonyl-protected amine.Step 4: Purification and Characterization
The final compound is isolated typically as a white to off-white powder, purified by crystallization or chromatography, and characterized by melting point, NMR, and mass spectrometry.
Detailed Synthetic Example
A representative synthesis reported in literature and chemical databases proceeds as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-Methylpiperidine or 3-methylpiperidone | Starting material or intermediate |
| 2 | Oxidizing agent or carboxylation reagent | Introduction of carboxyl group at 4-position |
| 3 | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO3 or Na2CO3) | Protection of nitrogen as benzyloxycarbonyl derivative |
| 4 | Purification by recrystallization from methanol or suitable solvent | Obtain pure 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid |
This sequence is adaptable depending on the availability of starting materials and desired scale.
Research Findings and Variations
The synthesis route may vary depending on whether the 3-methyl substituent is introduced early or late in the sequence. Some methods start from 4-piperidone derivatives and introduce methyl groups via alkylation or reductive amination.
The benzyloxycarbonyl protection is generally performed under mild conditions to avoid racemization or decomposition, especially important if chiral centers are present.
Alternative synthetic routes include multi-component reactions or the use of cyanoacetyl derivatives followed by deprotection steps, as described in patent literature, which provide access to stereochemically defined products.
Analytical and Physical Data
| Property | Value | Notes |
|---|---|---|
| Molecular formula | C14H19NO4 | For this compound |
| Molecular weight | ~277.31 g/mol | Slightly higher than 4-methyl analog |
| Physical form | White to off-white powder | Crystalline solid |
| Solubility | Soluble in methanol | Common solvent for purification |
| Melting point | Approx. 78 °C (similar compounds) | Data for related compounds; exact value may vary |
| pKa (carboxylic acid) | ~4.5 | Predicted value for related compounds |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step synthesis from 3-methylpiperidine | 3-Methylpiperidine | Benzyl chloroformate, oxidants | Well-established, scalable | Multi-step, moderate complexity |
| Alkylation of 1-Cbz-piperidine-4-carboxylic acid | 1-Cbz-piperidine-4-carboxylic acid | Methylating agents | Direct methyl introduction | Possible regioselectivity issues |
| Reaction with cyanoacetyl derivatives (patent method) | Piperidine derivatives | 2-Cyanoacetyl compounds, base | Stereoselective, patent-protected | Requires specific reagents, conditions |
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A. Synthesis of Pharmaceutical Compounds
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of compounds with specific biological activities. For example, it has been utilized in synthesizing piperidine derivatives that exhibit activity against various targets such as protein kinases, which are crucial in cancer therapy .
B. Case Studies in Drug Formulation
Several studies have highlighted the compound's utility in drug formulation. For instance:
- A study demonstrated its use in synthesizing a series of piperidine-based compounds that showed promising results as potential inhibitors of protein kinases, which are essential for cell signaling pathways involved in cancer progression .
- Another research project focused on optimizing the synthesis conditions to enhance yield and purity, showcasing the compound's versatility in different reaction environments .
A. Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. These derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
B. Neurological Disorders
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
A. Skin Care Products
Recent advancements have explored the incorporation of this compound into cosmetic formulations due to its potential moisturizing and protective properties. Research indicates that this compound can enhance skin hydration and improve barrier function, making it a candidate for inclusion in high-end skincare products .
B. Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and efficacy over time. Studies have shown that formulations with this ingredient maintain their integrity under various environmental conditions, highlighting its suitability for long-term use in cosmetic applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions at other sites in the molecule. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Research Findings
Biological Activity
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (C09-1551-262) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H17NO4
- Molecular Weight : 273.29 g/mol
- CAS Number : 736489
The presence of the benzyloxycarbonyl group contributes to its stability and potential interactions with biological targets.
1. Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE is a promising mechanism for treating neurodegenerative diseases such as Alzheimer's disease.
- IC50 Values : The compound demonstrated varying IC50 values depending on its derivatives, with some showing potent inhibition comparable to known inhibitors like donepezil .
2. Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH radical scavenging tests.
- Results : Compounds derived from this structure exhibited significant antioxidant activity, with percentages ranging from 45% to 47% in scavenging assays, indicating potential protective effects against oxidative stress .
3. Cytotoxicity Studies
Cytotoxicity assessments were conducted to evaluate the safety profile of the compound.
- Findings : Many derivatives showed high biocompatibility with IC50 values exceeding 300 μM in cellular models, suggesting low toxicity . Notably, compounds with hydrazide-hydrazone linkages were particularly non-toxic.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Enzyme Inhibition : The compound interacts with the active sites of enzymes like AChE and butyrylcholinesterase (BChE), leading to decreased enzymatic activity and subsequent increases in acetylcholine levels in synaptic clefts.
- Antioxidant Mechanism : The presence of hydroxyl groups in some derivatives enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively.
Study on AChE Inhibition
In a recent study published in MDPI, several derivatives of piperidine were synthesized and tested for their AChE inhibitory activity. Among them, one derivative showed an IC50 value of 91.3 μM against AChE, indicating moderate potency . This study underscores the potential for developing new therapeutic agents based on this scaffold.
Evaluation of Antioxidant Properties
A comparative study assessed various piperidine derivatives for their antioxidant properties using DPPH and FRAP assays. The results indicated that compounds with multiple hydroxyl substitutions exhibited significantly higher antioxidant activity than their counterparts . This finding supports further investigation into their use as neuroprotective agents.
Data Summary Table
| Activity Type | Compound Derivative | IC50 Value (µM) | Remarks |
|---|---|---|---|
| AChE Inhibition | C09-1551-262 | 91.3 | Moderate potency |
| Antioxidant Activity | Hydroxyl-substituted | 45% - 47% | Significant scavenging ability |
| Cytotoxicity | Various derivatives | >300 | Low toxicity observed |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen, followed by functionalization at the 3- and 4-positions. A common approach includes:
- Step 1: Protection of piperidine using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM .
- Step 2: Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA or NaH) .
- Step 3: Carboxylic acid introduction at the 4-position via oxidation (e.g., KMnO₄ or RuO₄) or carboxylation with CO₂ under Grignard conditions .
Critical Consideration: Monitor reaction progress via TLC or LC-MS to avoid over-oxidation or side reactions.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and piperidine backbone (multiplet signals for CH₂ and CH groups) .
- HPLC-MS: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient and monitor for byproducts (e.g., deprotected intermediates) .
- Melting Point: Compare observed values with literature data (e.g., similar Cbz-protected piperidines melt between 151–186°C) .
Data Table:
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 307.34 g/mol | |
| Purity Assessment | HPLC-MS (>95%) | |
| Key NMR Signals | δ 7.3 (Cbz aromatic) |
Basic: What safety precautions are essential during handling?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Storage: Store at 2–8°C in airtight containers to prevent degradation .
Note: Contradictory SDS entries (e.g., "no known hazards" in vs. acute toxicity in ) necessitate conservative handling.
Advanced: How can reaction yields be optimized for the Cbz protection step?
Methodological Answer:
Key variables to optimize:
- Solvent Choice: Anhydrous DCM or THF minimizes hydrolysis of Cbz-Cl .
- Base Selection: Et₃N (2.5 eq.) outperforms NaHCO₃ in non-aqueous conditions .
- Temperature: Maintain 0–5°C to suppress side reactions (e.g., carbamate formation) .
Troubleshooting: If yields are low, check for moisture ingress or incomplete deprotonation of the piperidine nitrogen.
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions: The Cbz group is stable in mild acids (e.g., AcOH) but cleaved by strong acids (e.g., HBr/AcOH) .
- Basic Conditions: Susceptible to hydrolysis at elevated temperatures (>40°C) or with strong bases (e.g., NaOH), leading to piperidine deprotection .
Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .
Advanced: How to resolve discrepancies in NMR data for stereoisomers?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
- NOESY Spectroscopy: Identify spatial proximity of protons to confirm stereochemistry at the 3-methyl position .
Case Study: For a similar Cbz-piperidine, coupling constants (J = 10–12 Hz) in ¹H NMR indicated axial vs. equatorial substituents .
Advanced: What strategies mitigate hygroscopicity during storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound to remove residual solvents and water .
- Desiccants: Store with molecular sieves (3Å) in sealed containers under inert gas (N₂/Ar) .
Validation: Monitor water content via Karl Fischer titration (<0.1% w/w) .
Advanced: How to identify and quantify synthetic impurities?
Methodological Answer:
- LC-HRMS: Detect low-abundance impurities (e.g., de-methylated byproducts) with exact mass accuracy (<5 ppm) .
- Synthesis Controls: Spike reactions with authentic standards of suspected impurities (e.g., 3-desmethyl analog) .
Example: A 0.5% impurity at m/z 293.31 was traced to incomplete methylation .
Advanced: How to reconcile conflicting toxicity data across SDS sources?
Methodological Answer:
- Primary Data Review: Prioritize studies with GHS-compliant classifications (e.g., H302 in over "no hazards" in ).
- In Silico Tools: Use tools like OECD QSAR Toolbox to predict acute toxicity (oral LD50 ~300 mg/kg for Category 4) .
- In-House Testing: Conduct Ames tests or zebrafish embryo assays for genotoxicity/developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
